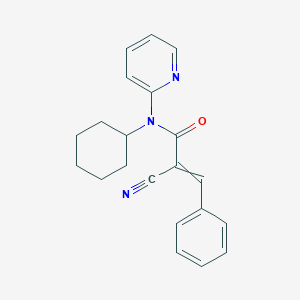

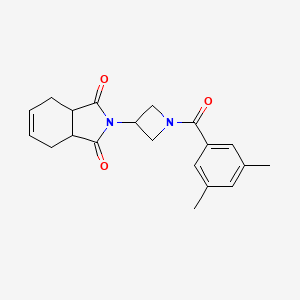

N1-benzyl-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly referred to as BMS-986001, is a small molecule drug that has shown promising results in scientific research for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of N1-benzyl-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide derivatives have been extensively studied to understand their chemical properties and reactivity. For example, studies on the conversion of ephedrine derivatives into oxazolidinones reveal insights into the sulfonation processes and the mechanisms leading to the formation of oxazolidinones, showcasing the intricate chemistry involved in synthesizing compounds with similar structures (Moncef et al., 2010). These foundational studies highlight the complex interplay of chemical reactions used to synthesize and modify compounds within this chemical class for varied scientific applications.

Biological Activity and Mechanism Studies

Research into the biological activities of 1,3‐oxazolidinone derivatives, including those bearing amide, sulfonamide, and thiourea moieties, has demonstrated significant antimicrobial activity. For instance, some derivatives have shown to exhibit better antimicrobial activity than chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus. The compounds' effects on cell membranes and their non-mutagenic and non-cytotoxic nature at effective concentrations highlight their potential as drug candidates (Karaman et al., 2018). These findings suggest the versatility of N1-benzyl-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide derivatives in developing new antimicrobial agents with a focus on safety and efficacy.

Advanced Material and Chemical Research

The compound and its derivatives are also explored in material science and advanced chemical research, investigating their properties for various applications. For example, the study of their molecular structures and interactions at the atomic level provides insights into designing more efficient and targeted chemical compounds for specific applications. The exploration of sulfamides and their synthesis using N-sulfamoyloxazolidinone derivatives offers a safer and more convenient methodology for preparing these compounds, potentially leading to advancements in material science and industrial chemistry (Borghese et al., 2006).

properties

IUPAC Name |

N'-benzyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O5S/c20-14-6-7-15(21)16(10-14)30(27,28)24-8-9-29-17(24)12-23-19(26)18(25)22-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNXTJLYDFZZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)

![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)

![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2972189.png)